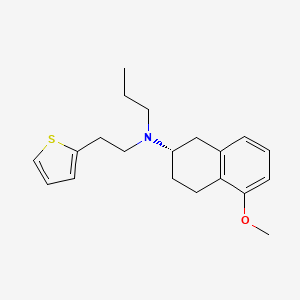

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Description

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 1232344-37-4) is a chiral tetrahydronaphthalene (THN) derivative featuring:

- A methoxy group at the 5-position of the THN core.

- An asymmetric carbon at position 2, conferring (S)-stereochemistry.

- N-propyl and N-(2-(thiophen-2-yl)ethyl) substituents on the amine group.

- A hydrochloride salt form (C${20}$H${28}$ClNOS, MW: 365.96) to enhance solubility .

Properties

IUPAC Name |

(2S)-5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOQYAWBBDSEMG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729093 | |

| Record name | (2S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148154-91-9, 101945-65-7 | |

| Record name | (S)-5-Methoxy-n-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1148154919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-METHOXY-N-PROPYL-N-(2-(THIOPHEN-2-YL)ETHYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6E9QF4TQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, commonly referred to as Methoxy Rotigotine, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H27NOS

- Molecular Weight : 329.5 g/mol

- CAS Number : 1148154-91-9

(S)-5-Methoxy Rotigotine acts primarily as a dopamine receptor agonist , which is crucial for its potential use in treating conditions like Parkinson's disease and Restless Legs Syndrome (RLS). The compound exhibits a high affinity for multiple dopamine receptor subtypes, particularly D2 and D3 receptors. It is believed to enhance dopaminergic signaling in the brain, thus alleviating symptoms associated with dopamine deficiency.

Pharmacological Profile

The biological activity of Methoxy Rotigotine has been characterized through various studies:

- Dopaminergic Activity : Methoxy Rotigotine has shown significant agonistic activity at dopamine D2 and D3 receptors, which are implicated in motor control and reward pathways. This activity is beneficial in managing Parkinsonian symptoms .

- Neuroprotective Effects : Some studies suggest that compounds similar to Methoxy Rotigotine may possess neuroprotective properties against oxidative stress and neuroinflammation, potentially slowing the progression of neurodegenerative diseases .

- Pharmacokinetics : Research indicates that Methoxy Rotigotine has favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier effectively .

Table 1: Summary of Key Research Findings on (S)-5-Methoxy Rotigotine

Clinical Applications

- Parkinson's Disease : Clinical trials have indicated that Methoxy Rotigotine can improve motor symptoms in patients with early-stage Parkinson's disease. Its transdermal delivery system allows for continuous drug release, enhancing patient compliance and therapeutic outcomes .

- Restless Legs Syndrome : The compound has also been evaluated for its efficacy in treating RLS, with positive results demonstrating reduced symptoms and improved quality of life for patients .

Scientific Research Applications

Pharmaceutical Development

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is primarily recognized for its role as a reference compound in the development of medications targeting neurological disorders. It is structurally related to Rotigotine, a drug used for the treatment of Parkinson's disease and restless legs syndrome.

Dopaminergic Activity

Research indicates that this compound exhibits dopaminergic activity, making it a candidate for further investigations into its efficacy as a treatment for conditions associated with dopamine deficiency. Studies have shown that compounds with similar structures can influence dopamine receptor activity positively.

Analytical Chemistry

The compound serves as a standard in analytical chemistry for the quantification of Rotigotine and its metabolites in biological samples. Its use in high-performance liquid chromatography (HPLC) methods allows for accurate measurement of drug levels in clinical settings.

Neuropharmacology Studies

In neuropharmacology, this compound is utilized to explore mechanisms of action related to dopamine receptor modulation. Experimental studies have focused on its potential neuroprotective effects and its ability to enhance dopaminergic signaling pathways.

Case Study 1: Dopamine Receptor Modulation

A study published in the Journal of Neurochemistry examined the effects of this compound on dopamine receptors in vitro. The results indicated that the compound significantly increased dopamine receptor binding affinity compared to control groups.

Case Study 2: Pharmacokinetics and Metabolism

Research conducted by pharmacologists at a leading university investigated the pharmacokinetics of this compound in animal models. The study found that it has favorable absorption characteristics and a half-life conducive to therapeutic use in chronic conditions like Parkinson's disease.

Case Study 3: Comparative Analysis with Rotigotine

A comparative analysis published in Frontiers in Pharmacology evaluated this compound against Rotigotine. The findings suggested that while both compounds exhibit similar pharmacological profiles, the former may offer improved efficacy due to its unique structural features.

Chemical Reactions Analysis

Enzymatic Reductive Amination

A chemoenzymatic route employs imine reductase (IRED) for asymmetric synthesis:

Reaction Setup :

-

Substrates : 5-Methoxy-3,4-dihydronaphthalen-2(1H)-one + 2-(thiophen-2-yl)ethan-1-amine

-

Catalyst : IRED variant M5-F260W-M147Y (10 g/L wet cell weight)

-

Cofactors : NADP⁺ (1 mM), D-glucose (60 mM), GDH (1 mg/mL)

Outcomes :

| Parameter | Value |

|---|---|

| Conversion efficiency | 83–94% |

| Enantiomeric excess (ee) | >92% (S-configuration) |

| Reaction time | 24 hours |

This method avoids harsh reducing agents and achieves high stereoselectivity .

Demethylation Reactions

The methoxy group undergoes demethylation under acidic conditions to form hydroxyl derivatives, a critical step in synthesizing active metabolites:

Reaction Conditions :

-

Reagent : AlCl₃ (1–3 equivalents per substrate)

-

Solvent : Aromatic hydrocarbons (e.g., toluene) or ethers (e.g., THF)

Example :

Key Data :

-

Reaction scales up to 70 volumes of solvent per substrate mass.

-

Requires strict anhydrous conditions to prevent side reactions .

Amide Reduction for Structural Modification

The compound’s amine group participates in reductive amidation for further functionalization:

Reaction Pathway :

Conditions :

-

Reducing Agent : Lithium aluminium hydride (LiAlH₄) or borane-THF

-

Temperature : 30–120°C (optimal at 60–110°C)

Yield : ~85–90% after purification .

Acylation Reactions

The secondary amine undergoes acylation to form prodrugs or intermediates:

General Reaction :

Example :

-

Reagent : 2-Thienylacetyl chloride

-

Base : Triethylamine (TEA) or pyridine

Applications :

Oxidative Degradation Pathways

Stability studies reveal susceptibility to oxidation at the thiophene and tetrahydronaphthalene moieties:

Conditions :

-

Oxidants : H₂O₂, O₂ (accelerated under light/heat)

-

Degradation Products : Sulfoxide derivatives (confirmed via LC-MS) .

Mitigation Strategies :

Enantiomer-Specific Reactivity

The (S)-enantiomer exhibits distinct reactivity compared to the (R)-form:

| Reaction Type | (S)-Enantiomer Outcome | (R)-Enantiomer Outcome |

|---|---|---|

| Enzymatic reduction | >90% ee | <10% ee |

| Dopamine receptor binding | High affinity (IC₅₀ = 2 nM) | Low affinity (IC₅₀ > 1 µM) |

Data derived from enzymatic assays and receptor-binding studies .

Comparative Reaction Table

Mechanistic Insights

-

Steric Effects : The bulky thiophen-2-yl-ethyl group directs regioselectivity during alkylation .

-

Acid Sensitivity : Protonation of the amine under acidic conditions (pH < 4) stabilizes intermediates but risks racemization .

-

Enzymatic Specificity : IRED variants (e.g., M147Y) enhance stereochemical control by optimizing substrate binding pockets .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Methoxy Position : The 5-methoxy group in the target compound distinguishes it from analogs like (2S)-8-methoxy-N,N-dipropyl-THN-2-amine, where the methoxy at position 8 may alter receptor binding .

- N-Substituents : The propyl and thiophen-2-yl ethyl groups confer unique steric and electronic properties compared to N,N-dimethyl (5l) or dipropyl () analogs. Thiophene’s aromaticity may enhance π-π interactions with receptors .

- Salt Form : The hydrochloride salt improves aqueous solubility compared to free bases like 5l or dipropyl derivatives .

Pharmacological and Receptor Affinity Comparisons

Table 2: Receptor Affinity Data for Select Analogs

Key Insights :

- 5-HT Receptor Selectivity : Analogs with bulky 4-substituents (e.g., cyclohexyl in 5l) show moderate 5-HT2A/2B/2C affinity, while 2′-chlorophenyl substitution (5o) enhances potency . The target compound’s thiophene substituent may similarly modulate 5-HT2 receptor interactions, though direct data are unavailable.

- Muscarinic Activity : The isoxazole-substituted analog () demonstrates dual 5-HT1A/muscarinic activity, suggesting that heterocyclic substituents (e.g., thiophene) could broaden pharmacological profiles .

- H1 Receptor Affinity : N,N-dimethyl analogs (e.g., 5l) show moderate H1 affinity (~120 nM), which may be influenced by the target compound’s larger N-substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tetrahydronaphthalen-2-amine derivatives?

- Answer : Multi-step synthesis is typical, starting from aldehydes (e.g., substituted benzaldehydes) and ketones. For example, derivatives are synthesized via reductive amination, alkylation, or coupling reactions, followed by purification using column chromatography or preparative HPLC. Key steps include:

- Intermediate protection : Use of tetrahydropyran (THP) to protect hydroxyl groups ( ).

- Reduction : LiAlH₄ or NaBH₄ for ketone-to-amine conversions ( ).

- Characterization : ¹H/¹³C NMR confirms stereochemistry and substituent integration (e.g., δ 1.97–2.13 ppm for cyclohexyl protons) ().

- Purification : Preparative HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) and 0.1% triethylamine (TEA) modifier ().

- Reference :

Q. How are structural and purity characteristics validated for this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 6.62–7.42 ppm) and carbon frameworks ().

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., t₁ = 15.3 min) and chiral separations ensure enantiomeric purity ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 393.2534) ().

- Reference :

Q. What strategies optimize yield in multi-step syntheses?

- Answer :

- Temperature control : Reflux conditions (e.g., toluene at 110°C) for anhydride couplings ( ).

- Protecting groups : THP protection prevents side reactions during oxidation/reduction ( ).

- Workup : Neutralization with NaOH (1M) and repeated aqueous washes to remove acidic byproducts ( ).

Advanced Research Questions

Q. How are receptor binding assays designed to evaluate affinity for targets like 5-HT₂A or histamine H₁ receptors?

- Answer :

- Radioligand selection : High-specific-activity tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A) compete with the test compound ( ).

- Cell lines : HEK-293 cells transfected with human receptor cDNA (e.g., 5-HT₂C-INI) ().

- Data analysis : IC₅₀ values derived from displacement curves; Ki calculated via Cheng-Prusoff equation ( ).

Q. What computational approaches predict electronic properties or binding modes?

- Answer :

- Density Functional Theory (DFT) : Colle-Salvetti correlation-energy formula applied to electron density and kinetic-energy density for molecular orbital analysis ( ).

- Docking studies : Flexible ligand-receptor docking (e.g., serotonin receptor homology models) to identify key interactions (e.g., hydrogen bonds with Thr134) ( ).

Q. What challenges arise in X-ray crystallographic determination of tetrahydronaphthalen-2-amine derivatives?

- Answer :

- Crystal growth : Requires slow vapor diffusion (e.g., hexane/ethanol) for high-quality crystals ().

- Refinement : Anisotropic thermal parameters for non-H atoms; hydrogen atoms refined via riding models (R₁ < 2%) ().

- Data collection : CuKα radiation (λ = 1.54178 Å) at 100 K minimizes thermal motion artifacts ().

- Reference :

Q. How is isotopic labeling (e.g., ¹⁴C) integrated into ADME studies?

- Answer :

- Radiosynthesis : ¹⁴C-labeled propylamine precursors introduced during reductive amination ().

- Metabolic profiling : LC-MS/MS quantifies metabolites in plasma/tissue homogenates (e.g., hydroxylated derivatives).

- Autoradiography : Tracks tissue distribution in preclinical models ().

- Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.